(2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol
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Overview
Description
(2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol is a chiral compound with significant interest in the field of medicinal chemistry. This compound features a piperidine ring substituted with a fluorine atom and hydroxyl groups, making it a valuable scaffold for the development of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the fluorination of a suitable piperidine precursor, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require careful control of temperature and pH to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl groups to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the fluorine atom can introduce a wide range of functional groups, expanding the compound’s utility in synthesis.
Scientific Research Applications
(2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: The compound can be used to study enzyme interactions and metabolic pathways due to its unique structure and reactivity.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R)-2-hydroxy-5-(hydroxymethyl)piperidine-3,4-diol: Similar structure but lacks the fluorine atom.
(2R,3R,4S,5R)-5-chloro-2-methylpiperidine-3,4-diol: Similar structure with a chlorine atom instead of fluorine.
(2R,3R,4S,5R)-5-bromo-2-methylpiperidine-3,4-diol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol imparts unique properties, such as increased metabolic stability and altered electronic effects, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for the development of new drugs and other applications in medicinal chemistry.
Properties
IUPAC Name |
(2R,3R,4S,5R)-5-fluoro-2-methylpiperidine-3,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2/c1-3-5(9)6(10)4(7)2-8-3/h3-6,8-10H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHVHZSQRZYEGE-KVTDHHQDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(CN1)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](CN1)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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